molecular formula C11H19NO2 B3130064 tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate CAS No. 340129-94-4

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Cat. No.: B3130064
CAS No.: 340129-94-4
M. Wt: 197.27 g/mol
InChI Key: HYHWHEBWKXKPGG-VIFPVBQESA-N
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Description

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (CAS 340129-94-4) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate, with its vinyl group providing a handle for further functionalization through reactions such as cross-coupling and hydrofunctionalization, enabling the construction of more complex molecular architectures . The tert-butoxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen and can be readily removed under mild acidic conditions to generate the free amine, facilitating its use in multi-step syntheses . The (R)-enantiomer specification ensures its application in the synthesis of stereochemically defined compounds. This reagent is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers can utilize this building block in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The compound has a molecular formula of C11H19NO2 and a molecular weight of 197.28 g/mol . It is recommended to store the product at room temperature .

Properties

IUPAC Name

tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWHEBWKXKPGG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous flow of reactants and products, which increases the efficiency and scalability of the synthesis process. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, elimination, and substitution reactions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrrolidine derivatives and their distinguishing features:

Compound Name (CAS) Substituents/Functional Groups Molecular Weight Key Applications/Properties References
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (340129-94-4) (R)-2-ethenyl, Boc-protected 197.27 Asymmetric synthesis, intermediate for bioactive molecules
(R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate (137496-71-0) (R)-2-ethyl, Boc-protected 199.28 Lipophilic backbone for drug design; reduced reactivity compared to ethenyl derivatives
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate (S)-2-(4-octylphenethyl), methoxy, Boc-protected 318.28 Anticancer agent; enhanced lipophilicity for membrane targeting
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate Boronic ester, Boc-protected 376.26 Suzuki-Miyaura cross-coupling; boron-mediated reactivity
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (S)-2-(4-octylphenyl ketone), Boc-protected 345.46 Ketone functionalization for nucleophilic additions or reductions
tert-butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate (32) Pyridinyl ether, Boc-protected 362.48 Electronic modulation for ligand design; solubility enhancement via ether linkage

Comparative Reactivity and Functionalization

  • Ethenyl Group Reactivity : The ethenyl group in the target compound enables π-bond reactions (e.g., epoxidation, hydroboration) and serves as a handle for cross-coupling or polymerization. This contrasts with boronic ester-containing analogues (e.g., compound 26, ), which are tailored for Suzuki reactions .
  • Ketone vs. Ethenyl: The ketone group in compound 8b (CAS: Not provided, ) allows for nucleophilic additions (e.g., Grignard reactions), whereas the ethenyl group is more suited for electrophilic additions or radical-mediated transformations .
  • The ethenyl group offers a balance between reactivity and steric bulk .

Physicochemical Properties

  • Lipophilicity : The ethenyl derivative (logP ≈ 2.5, estimated) is less lipophilic than analogues with octylphenyl (logP > 6, ) or boronic ester groups (logP ≈ 3.5, ), impacting solubility and bioavailability.
  • Stereochemical Influence : The (R)-configuration in the target compound contrasts with (S)-configured analogues (e.g., ), which may exhibit divergent biological activity or chiral recognition in catalysis .

Biological Activity

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.

  • Molecular Formula : C₁₁H₁₉N₁O₂
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 134003-84-2

The compound features a tert-butyl group, which is known to influence its reactivity and biological interactions. The presence of the pyrrolidine ring enhances its structural complexity, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity :
    • Several studies have reported that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is under investigation, with preliminary findings suggesting efficacy in inhibiting growth.
  • Cytotoxicity :
    • Research indicates that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. Case studies have demonstrated that modifications in the structure can enhance or reduce cytotoxicity.
  • Neuroprotective Effects :
    • Some pyrrolidine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The exact pathways through which this compound exerts these effects are still being elucidated.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Interaction with Receptors : There is evidence that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay conducted on human cancer cell lines, this compound demonstrated IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxic effects. The study highlighted the compound's potential as a lead for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityIC50 = 20–30 µM
NeuroprotectivePotential protective effectsOngoing research

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate, and how can reaction efficiency be improved?

  • Methodological Answer :

  • Step 1 : Use a mixed anhydride approach with DIPEA (6.45 mmol) and isobutyl chloroformate (3.55 mmol) in CH2Cl2 at room temperature for 2 hours to activate the carboxylate precursor .
  • Step 2 : Introduce the amine nucleophile (e.g., 2-amino-2-methylpropanol) with additional DIPEA to maintain a basic pH, stirring overnight for complete conversion .
  • Step 3 : Purify via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) to achieve 59% yield .
  • Optimization Tip : Monitor reaction progress with LC-MS to identify incomplete activation or side-product formation. Adjust stoichiometry of DIPEA if intermediates degrade under acidic conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Assign stereochemistry using <sup>1</sup>H and <sup>13</sup>C NMR. For example, vinyl protons (δ 5.0–5.8 ppm) and pyrrolidine carbons (δ 25–55 ppm) confirm structural integrity .
  • HRMS : Validate molecular weight (e.g., calculated m/z 318.27914 for C21H36NO<sup>+</sup>; observed 318.28009) to confirm purity .
  • IR : Detect carbonyl stretches (~1700 cm<sup>−1</sup>) and vinyl C-H bends (~990 cm<sup>−1</sup>) to verify functional groups .

Q. How can the tert-butyloxycarbonyl (Boc) group be selectively removed without degrading the pyrrolidine ring?

  • Methodological Answer :

  • Acidic Deprotection : Use 4 M HCl in dioxane (0°C to RT, 2–4 hours) to cleave the Boc group while preserving the pyrrolidine structure .
  • Workup : Neutralize with saturated NaHCO3 and extract with EtOAc to isolate the free amine. Confirm deprotection via TLC (Rf shift) and <sup>1</sup>H NMR loss of tert-butyl signals (δ 1.4 ppm) .

Advanced Research Questions

Q. How can enantiomeric purity of (2R)-configured derivatives be ensured during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (2R)-configured starting materials (e.g., chiral azetidines or pyrrolidines) to enforce stereochemical fidelity .
  • Analytical Validation :
  • Chiral HPLC : Compare retention times against racemic mixtures (e.g., Chiralpak IC column, hexane/EtOH 90:10) .
  • Optical Rotation : Measure [α]D<sup>25</sup> (e.g., −55.0° for (2S) analogs) to detect enantiomeric excess .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Data Collection : Use SHELXL for high-resolution refinements. For twinned crystals, apply the TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to distinguish intramolecular vs. intermolecular interactions. For example, categorize motifs as D (donor) or A (acceptor) to resolve packing ambiguities .

Q. How do reaction mechanisms differ when introducing vinyl vs. alkyl substituents at the pyrrolidine C2 position?

  • Methodological Answer :

  • Vinyl Incorporation : Requires palladium-catalyzed cross-coupling (e.g., Heck reaction) with tert-butyl-protected intermediates. Optimize ligand (e.g., PPh3) and base (e.g., Et3N) to suppress β-hydride elimination .
  • Alkylation : Use NaH/alkyl halides in THF (e.g., methyl iodide, 3 eq., 3 hours) for direct substitution. Monitor by <sup>13</sup>C NMR for new alkyl carbon signals (δ 10–40 ppm) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

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